REACTION_CXSMILES
|
[NH2:1][C:2]([NH:4][C:5]([NH2:7])=[NH:6])=[NH:3].C(=O)=O.[Br:11][C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[C:14]([Br:19])[C:13]=1[NH:20][CH2:21][C:22](OCC)=O>CO>[NH2:6][C:5]1[N:4]=[C:2]([NH2:1])[N:3]=[C:22]([CH2:21][NH:20][C:13]2[C:14]([Br:19])=[CH:15][C:16]([Br:18])=[CH:17][C:12]=2[Br:11])[N:7]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the solution was stirred for 10 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer and a soda lime trap
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
STIRRING
|
Details
|
After being stirred for 7.5 h
|
Duration
|
7.5 h
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with fresh methanol
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
A crude yield of 21.9 g (81%) was obtained
|
Type
|
CUSTOM
|
Details
|
It was recrystallized
|
Type
|
DISSOLUTION
|
Details
|
by dissolving 21.8 g in 80 ml of hot DMF (125° C.)
|
Type
|
ADDITION
|
Details
|
adding 9 ml of water dropwise
|
Type
|
TEMPERATURE
|
Details
|
When the solution cooled
|
Type
|
CUSTOM
|
Details
|
white crystals separated
|
Type
|
CUSTOM
|
Details
|
A second crop of crystals was obtained from the filtrate
|
Type
|
CUSTOM
|
Details
|
An analytical sample with mp of 250°-51° C. was obtained
|
Type
|
CUSTOM
|
Details
|
by recrystallizing again from hot DMF
|
Type
|
WASH
|
Details
|
finally washing with cold methanol
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=N1)N)CNC1=C(C=C(C=C1Br)Br)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |